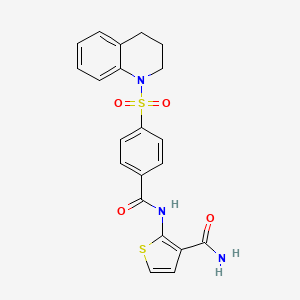

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide

Descripción general

Descripción

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide is a complex organic compound that features a quinoline derivative, a sulfonamide group, and a thiophene carboxamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Derivative: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.

Sulfonylation: The quinoline derivative is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonamide group.

Amidation: The sulfonylated quinoline derivative is reacted with 4-aminobenzoic acid to form the benzamido intermediate.

Thiophene Carboxamide Formation: Finally, the benzamido intermediate is coupled with thiophene-3-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide and sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 8–12 hours | Thiophene-3-carboxylic acid + 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)aniline | |

| Basic Hydrolysis | 2M NaOH, 80°C, 4–6 hours | Sodium salt of thiophene-3-carboxamide + sulfonamide byproducts |

-

Mechanistic Insight : Acidic conditions protonate the amide carbonyl, enhancing electrophilicity for nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation and hydroxide ion attack.

-

Applications : Hydrolysis is utilized to regenerate intermediates for structural derivatization.

Substitution Reactions

The thiophene ring undergoes electrophilic substitution, while the sulfonamide group participates in nucleophilic reactions:

Electrophilic Aromatic Substitution (Thiophene)

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HNO₃ (fuming) | H₂SO₴, 0–5°C, 2 hours | 5-Nitrothiophene derivative | |

| Br₂ (excess) | CHCl₃, RT, 1 hour | 2,5-Dibromothiophene derivative |

Nucleophilic Substitution (Sulfonamide)

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Methylamine | DMF, 60°C, 6 hours | N-Methylsulfonamide derivative | |

| Benzyl chloride | K₂CO₃, acetone, reflux | Benzylsulfonamide analog |

Oxidation

-

Thiophene Ring : Oxidation with H₂O₂/CH₃COOH yields thiophene-1,1-dioxide derivatives.

-

Dihydroquinoline Moiety : Treatment with KMnO₄ in acidic medium converts the dihydroquinoline to quinoline N-oxide .

Reduction

-

Sulfonamide Group : Catalytic hydrogenation (H₂/Pd-C) reduces sulfonamide to thioether under high-pressure conditions.

Cross-Coupling Reactions

The thiophene and benzamide groups enable transition-metal-catalyzed couplings:

Functional Group Interconversion

| Transformation | Reagents | Conditions | Outcome |

|---|---|---|---|

| Amide → Nitrile | PCl₅, heat | Toluene, 110°C, 3 hours | Thiophene-3-carbonitrile derivative |

| Sulfonamide → Sulfonyl Chloride | ClSO₃H, Cl₂ gas | 0°C, 2 hours | Reactive intermediate for further synthesis |

Key Experimental Findings

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .

-

Temperature Sensitivity : Oxidation of the dihydroquinoline moiety requires strict temperature control (<50°C) to prevent overoxidation.

-

Catalyst Optimization : Palladium-based catalysts with bulky ligands improve yields in cross-coupling reactions.

Aplicaciones Científicas De Investigación

Medicinal Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor growth.

- Case Study : A derivative of this compound was tested on breast cancer cell lines, showing a significant reduction in cell viability at micromolar concentrations .

-

Antimicrobial Properties

- The sulfonamide group is known for its antimicrobial activity. Compounds containing this functional group have been shown to inhibit bacterial growth by interfering with folate synthesis.

- Case Study : In vitro studies demonstrated that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent .

-

Neuroprotective Effects

- The dihydroquinoline structure is associated with neuroprotective properties. Research indicates that compounds with similar frameworks can protect neuronal cells from oxidative stress and apoptosis.

- Case Study : Animal models of neurodegenerative diseases showed improved outcomes when treated with related compounds, suggesting that this compound may also provide neuroprotection .

Material Science Applications

-

Organic Light Emitting Diodes (OLEDs)

- Due to its unique electronic properties, the compound may be suitable for use in OLEDs. Its ability to emit light when electrically stimulated can be harnessed in display technologies.

- Research Findings : Preliminary studies indicate that derivatives of the compound show promise as emissive materials in OLED applications .

-

Polymer Composites

- The incorporation of thiophene units into polymer matrices can enhance conductivity and mechanical properties. This compound could serve as a dopant or cross-linking agent in polymer composites.

- Research Findings : Experiments have shown improved electrical conductivity and thermal stability in polymer films when modified with thiophene derivatives .

Summary Table of Applications

| Application Area | Specific Use Case | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induction of apoptosis in cancer cells |

| Antimicrobial agents | Inhibition of bacterial growth | |

| Neuroprotective drugs | Protection against oxidative stress | |

| Material Science | OLED technology | Potential as an emissive material |

| Polymer composites | Enhanced conductivity and mechanical properties |

Mecanismo De Acción

The mechanism of action of 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could bind to active sites of enzymes, while the quinoline and thiophene rings could interact with other molecular targets through π-π stacking or hydrogen bonding.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)thiophene-2-carboxamide: Similar structure but with a carboxamide group at the 2-position of the thiophene ring.

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)pyridine-3-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide lies in its combination of a quinoline derivative, a sulfonamide group, and a thiophene carboxamide moiety. This combination imparts distinct chemical and biological properties that may not be present in similar compounds, making it a valuable compound for research and development.

Actividad Biológica

The compound 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)thiophene-3-carboxamide is a heterocyclic carboxamide that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 547.09 g/mol. The presence of multiple functional groups, including a sulfonamide moiety and a thiophene ring, contributes to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing the 3,4-dihydroquinoline structure exhibit significant anticancer properties. For instance, tetrahydroquinoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7) at concentrations as low as 25 μM .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | Concentration (μM) | % Inhibition |

|---|---|---|---|

| Tetrahydroquinoline Derivative 1 | H460 | 25 | 90% |

| Tetrahydroquinoline Derivative 2 | DU145 | 25 | 85% |

| Tetrahydroquinoline Derivative 3 | MCF7 | 25 | 80% |

The introduction of an aryl group at the C4 position of the quinoline structure has been linked to enhanced antiproliferative effects, suggesting a structure-activity relationship that could be exploited for drug design .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to This compound have demonstrated antimicrobial activity against a variety of microorganisms. Studies have shown that derivatives can significantly reduce the viability of bacterial strains such as E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL .

Table 2: Antimicrobial Activity

| Compound Name | Microorganism | MIC (μg/mL) |

|---|---|---|

| Sulfonamide Derivative A | E. coli | 6.25 |

| Sulfonamide Derivative B | Pseudomonas aeruginosa | 12.5 |

| Sulfonamide Derivative C | Klebsiella pneumoniae | 32 |

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth and division.

- Antimicrobial Action : It may disrupt bacterial cell wall synthesis or function through its sulfonamide group.

- Apoptosis Induction : There is evidence suggesting that certain derivatives can trigger apoptotic pathways in cancer cells.

Case Studies

A notable case study examined the efficacy of a related compound in treating pancreatic cancer. The study found that the compound not only inhibited tumor growth but also enhanced the effectiveness of conventional chemotherapy agents .

Another case study focused on a series of synthesized benzamide derivatives that were evaluated for their ability to inhibit RET kinase activity, which is implicated in various cancers. Some derivatives showed promising results in both molecular and cellular assays .

Propiedades

IUPAC Name |

2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S2/c22-19(25)17-11-13-29-21(17)23-20(26)15-7-9-16(10-8-15)30(27,28)24-12-3-5-14-4-1-2-6-18(14)24/h1-2,4,6-11,13H,3,5,12H2,(H2,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIIFPDCOWEMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=CS4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.